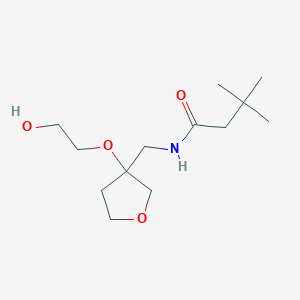

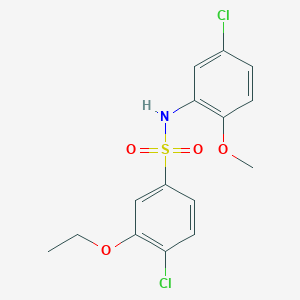

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3,3-dimethylbutanamide, also known as THF-MDMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Living Organisms : Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies proteins and forms advanced glycation end-products. These compounds are associated with complications of diabetes and some neurodegenerative diseases. MG can be quantified in biological samples using various methods, indicating its significance in biomedical research (Nemet, Varga-Defterdarović, & Turk, 2006).

Selective Initiation from Unprotected Aminoalcohols : This study investigates commercial aminoalcohols as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This has implications for synthesizing telechelic and block copolymers, which are crucial in materials science (Bakkali-Hassani et al., 2018).

Cyanohydrin Synthesis of 2,3-Dihydroxy-2,3-Dimethylbutanoic Acid : This research involves the synthesis of various intermediates en route to 2,3-dihydroxy-2,3-dimethylbutanoic acid. The study demonstrates the potential of this compound in organic synthesis, particularly in the formation of complex molecules (Powell et al., 1978).

Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This study presents the synthesis of various heterocyclic derivatives using catalytic methods. The research contributes to the development of new chemical compounds and their potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen : This research investigates the reduction of furfural and 5-hydroxymethylfurfural with hydrogen, emphasizing the conversion of these compounds into various products. It highlights the compound's relevance in the field of sustainable chemistry and biofuel production (Nakagawa, Tamura, & Tomishige, 2013).

Propiedades

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-11(16)14-9-13(18-7-5-15)4-6-17-10-13/h15H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZLHRNYIAYPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1(CCOC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)

![2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2583990.png)

![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)](/img/structure/B2583993.png)

![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)